molecular formula C16H17NO3 B1311933 Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- CAS No. 122053-75-2

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

Cat. No.: B1311933
CAS No.: 122053-75-2
M. Wt: 271.31 g/mol
InChI Key: PZFAFQSPTDMCQF-UHFFFAOYSA-N
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Description

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-hydroxyethyl group and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- typically involves the reaction of 4-(phenylmethoxy)benzoic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amide bond to yield amines.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and hydroxyethyl functionalities.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzamide, N-(2-hydroxyethyl)-: Similar structure but lacks the phenylmethoxy group.

    Benzamide, N-(2-hydroxyethyl)-4-methoxy-: Similar structure but with a methoxy group instead of phenylmethoxy.

    Benzamide, N-(2-hydroxyethyl)-4-(methylmethoxy)-: Similar structure but with a methylmethoxy group.

Uniqueness: Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is unique due to the presence of both the hydroxyethyl and phenylmethoxy groups. These groups confer distinct chemical reactivity and biological activity compared to its analogs. The phenylmethoxy group, in particular, enhances its hydrophobic interactions, making it more effective in certain applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-10-17-16(19)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAFQSPTDMCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445479
Record name Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122053-75-2
Record name Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy benzoic acid (20 g, 87.6 mmol), 1,1,-carbonyl-diimidazole (14.9 g, 91.8 mmol) and DMF (80 ml) was stirred at 50° C. for 1 h. The solution is cooled to 0° C., and ethanolamine (25% in water, 81.2 g) is added. After 45 min., the precipitate was filtered to give 4-benzyloxy-N-(2-hydroxy-ethyl)-benzamide (22.49 g, 94.5%) as a white solid. MS: me/e=271 (M)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
81.2 g
Type
reactant
Reaction Step Two

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